molecular formula C8H14S B14414525 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran CAS No. 84040-20-0

2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran

Cat. No.: B14414525
CAS No.: 84040-20-0
M. Wt: 142.26 g/mol
InChI Key: HCKCQFNCXGOEIR-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran typically involves cyclization reactions. One common method is the cyclization of appropriate diene precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing biochemical pathways. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .

Comparison with Similar Compounds

  • 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
  • 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
  • 2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde

Comparison: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

84040-20-0

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2,4,5-trimethyl-3,6-dihydro-2H-thiopyran

InChI

InChI=1S/C8H14S/c1-6-4-8(3)9-5-7(6)2/h8H,4-5H2,1-3H3

InChI Key

HCKCQFNCXGOEIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(CS1)C)C

Origin of Product

United States

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